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Abstract

OR-1855, chemically known as (5R)-6-(4-aminophenyl)-5-methyl-2,3,4,5-tetrahydropyridazin-3-
one, is a principal metabolite of the calcium sensitizer Levosimendan. This document provides
a comprehensive overview of the discovery of OR-1855 within the metabolic pathway of
Levosimendan and details a plausible synthetic route for its preparation in a laboratory setting.
It includes a compilation of relevant quantitative data, detailed experimental protocols for its
synthesis and analysis, and visualizations of the key pathways.

Discovery and Biological Significance

The discovery of OR-1855 is intrinsically linked to the clinical development and study of
Levosimendan, a drug used in the management of acutely decompensated congestive heart
failure.[1] OR-1855 was identified as an intermediate in the primary metabolic pathway of
Levosimendan that leads to the long-acting, pharmacologically active metabolite, OR-1896.[2]

[3]

A minor fraction, approximately 5-7%, of an administered dose of Levosimendan is metabolized
in the intestine.[1][2][3] This process is initiated by the reduction of the N-N bond in the
pyridazinone ring of Levosimendan, a reaction carried out by intestinal gut bacteria, to yield
OR-1855.[1][4] Subsequently, OR-1855 is absorbed and undergoes N-acetylation, primarily in
the liver, to form OR-1896.[1][3] Due to the long half-lives of these metabolites (approximately
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70-80 hours), they are responsible for the sustained therapeutic effects observed after
Levosimendan administration.[2]

While initially considered an inactive intermediate, recent studies have shown that OR-1855
itself possesses biological activity, including anti-inflammatory effects.[2] It has been
demonstrated to inhibit IL-13-induced phosphorylation of p38 MAPK, ERK1/2, and JNK in
human umbilical vein endothelial cells (HUVECS).[2]

Metabolic Pathway of Levosimendan to OR-1855 and
OR-1896

The metabolic conversion of Levosimendan to its key metabolites is a two-step process that
begins in the gut and concludes in the liver.

Reduction by OR-1855 N-acetylation
Levosimendan Intestinal Bacteria ((5R)-6-(4-aminophenyl)-5-methyl Liver ( Acti\(/)eRl\-/Ilestegzgoli te)
-2,3,4,5-tetrahydropyridazin-3-one)
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Metabolic conversion of Levosimendan.

Chemical Synthesis of OR-1855

A direct, published synthesis pathway specifically for OR-1855 is not readily available in the
scientific literature. However, its synthesis can be inferred from the preparation of related
compounds and impurities of Levosimendan. A logical and feasible synthetic approach involves
the preparation of a nitrophenyl precursor, followed by the reduction of the nitro group to the
corresponding amine.

The key starting material for this synthesis is the nitrophenyl analog, (R)-(-)-6-(4-nitrophenyl)-5-
methyl-4,5-dihydropyridazin-3(2H)-one. The final step is a standard chemical reduction of the
aromatic nitro group to an amine.

Proposed Synthesis Pathway
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Reduction

(R)-6-(4-nitrophenyl)-5-methyl- (e.g., SnCI2, HCI) OR-1855

4,5-dihydropyridazin-3(2H)-one
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Proposed synthesis of OR-1855.

Quantitative Data

The following tables summarize key quantitative data related to OR-1855.

Parameter Value Reference

Chemical Formula C11H13Ns0 [1]

Molecular Weight 203.24 g/mol [1]

CAS Number 101328-85-2 [1]
(5R)-6-(4-aminophenyl)-5-

IUPAC Name methyl-2,3,4,5- [1]
tetrahydropyridazin-3-one

Table 1: Physicochemical Properties of OR-1855

Parameter Value Reference

Metabolic Conversion Rate ~5-7% of Levosimendan dose [1][2]

Time to Max. Concentration ~2 days after a 24h infusion of ]

(Tmax) Levosimendan

Elimination Half-life (t¥2) 70-80 hours [2]

Plasma Protein Binding (Free
. ~58%
Fraction)

[5]

Table 2: Pharmacokinetic Parameters of OR-1855
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Linear Range

Analyte LLOQ (ng/mL) (ng/mL) Reference
OR-1855 0.20 0.20 - 100 [1]
OR-1855 0.305 Not specified [6]
OR-1855 ~500 pg/mL ~500 - 130,000 pg/mL  [3]

Table 3: Analytical Quantification Limits for OR-1855 in Human Plasma

Experimental Protocols
Chemical Synthesis of OR-1855

This protocol describes a plausible method for the synthesis of OR-1855 based on the
reduction of its nitro precursor.

Step 1: Synthesis of (R)-(—)-6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
(Precursor)

A detailed procedure for the synthesis of this precursor is described in the literature concerning
the synthesis of cardiotonic agents. This step is a critical prerequisite for the synthesis of OR-
1855.

Step 2: Reduction of the Nitro Group to form OR-1855

Materials:

(R)-(-)-6-(4-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Tin(ll) chloride dihydrate (SnCl2-2H20)

Concentrated Hydrochloric Acid (HCI)

Ethanol

Sodium hydroxide (NaOH) solution (e.g., 10 M)
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Ethyl acetate
Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na2S0a)

Procedure:

Dissolve the nitrophenyl precursor in ethanol in a round-bottom flask.
Add an excess of tin(ll) chloride dihydrate (approximately 5 equivalents) to the solution.
Carefully add concentrated hydrochloric acid dropwise while stirring.

Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction
progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Cool the reaction mixture to room temperature and carefully neutralize it with a 10 M NaOH
solution until the pH is basic (pH > 9).

Extract the aqueous layer multiple times with ethyl acetate.
Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield crude OR-1855.

Purify the product by column chromatography on silica gel if necessary.

Quantification of OR-1855 in Human Plasma by HPLC-
MS/MS

This protocol is a composite based on several published methods for the analysis of

Levosimendan and its metabolites.

Materials and Equipment:

Human plasma samples
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Acetonitrile

Methanol

Formic acid

Ammonium acetate

Internal standard (e.g., a structurally similar compound not present in the sample)

HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray
ionization (ESI) source

C18 analytical column (e.g., Zorbax Extend C18, 150 mm x 4.6 mm, 5 um)

Sample Preparation (Protein Precipitation):

To 100 pL of human plasma in a microcentrifuge tube, add 300 pL of cold acetonitrile
containing the internal standard.

Vortex the mixture for 1 minute to precipitate the proteins.
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream
of nitrogen.

Reconstitute the residue in 100 pL of the mobile phase.

HPLC-MS/MS Analysis:

Column: C18 analytical column
Mobile Phase: A gradient of methanol and 15 mM ammonium acetate with 0.1% formic acid.
Flow Rate: 0.8 mL/min

Injection Volume: 10 pL
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« lonization Mode: Positive Electrospray lonization (ESI+)

o MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product
ion transitions for OR-1855 and the internal standard.

Human Plasma Sample

Protein Precipitation
(Acetonitrile + IS)

(Evaporation of Supernatan)
Reconstitution in
Mobile Phase

HPLC-MS/MS Analysis

Click to download full resolution via product page

Workflow for OR-1855 quantification.

Conclusion

OR-1855 is a key metabolite in the biotransformation of Levosimendan, contributing to its long-
lasting therapeutic effects. Understanding its formation and having reliable methods for its
synthesis and quantification are crucial for further pharmacological research and drug
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development. The information and protocols provided in this guide offer a comprehensive
resource for scientists and researchers working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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